molecular formula C14H20FN3O B5410943 N-(2-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea

N-(2-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea

Cat. No. B5410943
M. Wt: 265.33 g/mol
InChI Key: DEJHYBPMWXBKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea, commonly known as FEPU, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. FEPU belongs to the class of urea-based compounds and is known to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of FEPU is not fully understood. However, it is believed to act by inhibiting specific enzymes and receptors in the body. FEPU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, FEPU has been found to bind to the dopamine transporter, a protein involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
FEPU has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of inflammatory mediators. FEPU has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, FEPU has been found to improve cognitive function and memory by increasing the levels of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

FEPU has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Additionally, FEPU exhibits a range of biological activities, making it a versatile compound for studying various diseases. However, FEPU also has limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, FEPU has not been extensively studied for its toxicity, which can limit its use in animal studies.

Future Directions

FEPU has several potential future directions for research. It can be studied further for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, FEPU can be studied for its use in the treatment of epilepsy and other neurological disorders. Further research can also be conducted to understand the exact mechanism of action of FEPU and to identify potential side effects and toxicity.

Synthesis Methods

FEPU can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-fluoroaniline with 1-piperidineethanol in the presence of a base, followed by the addition of isocyanate to form the urea derivative. The final product is obtained after purification using column chromatography.

Scientific Research Applications

FEPU has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, anti-inflammatory, and analgesic activities. FEPU has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, FEPU has been found to possess anticonvulsant properties and has been studied for its use in the treatment of epilepsy.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-piperidin-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O/c15-12-6-2-3-7-13(12)17-14(19)16-8-11-18-9-4-1-5-10-18/h2-3,6-7H,1,4-5,8-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJHYBPMWXBKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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